molecular formula C11H12F3N3O B2477575 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine CAS No. 2097923-12-9

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2477575
CAS No.: 2097923-12-9
M. Wt: 259.232
InChI Key: ZIJRZZBBXCPCAA-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyrazine ring

Mechanism of Action

Target of Action

This compound is a novel molecule synthesized by the combination of piperidine and pyrazine

Biochemical Pathways

The biochemical pathways affected by 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
  • 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrrole
  • 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine

Uniqueness

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine is unique due to the presence of both the trifluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced lipophilicity, and specific binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJRZZBBXCPCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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